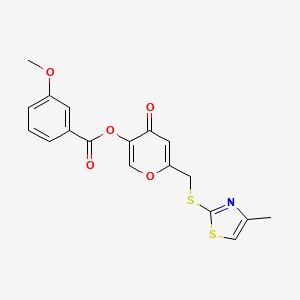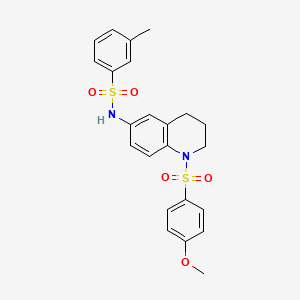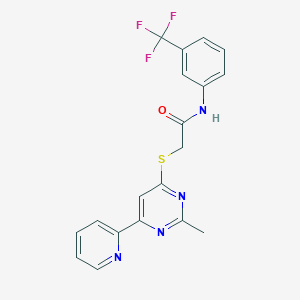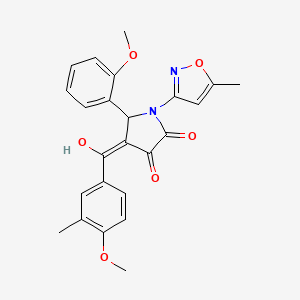
(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid” is a chemical compound with the CAS Number: 2377608-03-0 . It has a molecular weight of 212.01 and its IUPAC name is (5-(tert-butoxycarbonyl)furan-2-yl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13BO5/c1-9(2,3)15-8(11)6-4-5-7(14-6)10(12)13/h4-5,12-13H,1-3H3 . This indicates that the compound has a furan ring with a boronic acid group and a tert-butoxycarbonyl group attached to it .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it’s used as a reactant in Suzuki coupling for the synthesis of stable dye-sensitized solar cells . It’s also involved in the synthesis of biologically active molecules including heteroarylation for the synthesis of HIF-1 inhibitors and disalicylic acid-furanyl derivatives to inhibit ephrin binding .Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in an inert atmosphere, under -20°C .Wissenschaftliche Forschungsanwendungen
Bio-based Polymer Production
The transition towards sustainable materials has highlighted the importance of bio-based polymers. A key component in this domain is 2,5-furandicarboxylic acid (FDCA), derived from lignocellulosic biomass, which serves as a potential substitute for petroleum-based terephthalic acid in polyester production. Studies have focused on the catalytic production of FDCA and its derivatives, demonstrating the relevance of boronic acids in facilitating these conversions (Zhang et al., 2015).
Advanced Material Synthesis
In the synthesis of advanced materials, such as conducting polymers, the manipulation of boronic acids plays a crucial role. A notable application is in the development of photo acid generators (PAGs) using boronic acid derivatives for conducting patterns of polyaniline, showcasing the integration of organic synthesis and material science for electronic applications (Lee, Kim, & Lee, 2005).
Pharmaceutical Synthesis
In pharmaceutical synthesis, boronic acids, including "(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid," have been employed in various coupling reactions, such as the Suzuki-Miyaura coupling, to create complex molecules efficiently. These reactions are essential for the rapid and selective assembly of molecules with potential therapeutic applications (Kinzel, Zhang, & Buchwald, 2010).
Catalysis and Reaction Mechanisms
Boronic acid derivatives are pivotal in catalysis, offering pathways for the synthesis of heterocyclic compounds. They enable stereoselective and regioselective assembly of spirooxindole [2,1‐b]furan motifs, crucial for generating bioactive compounds (Kumarswamyreddy & Kesavan, 2016).
Green Chemistry
In the realm of green chemistry, the application of "(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid" in environmentally benign processes is of significant interest. For instance, its role in the efficient oxidation of 5-hydroxymethylfurfural (HMF) to FDCA, using copper-doped manganese oxide nanorods, underlines the push towards sustainable chemical processes (Cheng et al., 2021).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxycarbonyl]furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO5/c1-9(2,3)15-8(11)6-4-5-7(14-6)10(12)13/h4-5,12-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJXSNWWSPMGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2674813.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide](/img/structure/B2674815.png)


![2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674821.png)


![2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B2674826.png)



![4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2674833.png)

